Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’-fluoro-2’,3’-dideoxycytidine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but contains modifications that enhance its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine typically involves multiple steps, starting from a suitable sugar derivative. The key steps include the introduction of the azido group at the 3’ position and the fluorine atom at the 2’ position. Common reagents used in these steps include azidotrimethylsilane and diethylaminosulfur trifluoride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation at the 2’ position, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Various nucleoside analogs with different functional groups.
Reduction: 3’-Amino-2’-fluoro-2’,3’-dideoxycytidine.
Oxidation: Oxidized derivatives at the 2’ position.
Scientific Research Applications
3’-Azido-2’-fluoro-2’,3’-dideoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a tool for genetic research.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B virus. It acts as a chain terminator in viral DNA synthesis, thereby inhibiting viral replication.
Industry: Potential use in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
The primary mechanism of action of 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thereby halting viral DNA synthesis. This mechanism is particularly effective against viruses that rely on reverse transcriptase, such as HIV. The compound targets the viral reverse transcriptase enzyme and the viral DNA polymerase, disrupting the replication process.
Comparison with Similar Compounds
3’-Azido-2’,3’-dideoxycytidine: Lacks the fluorine atom at the 2’ position.
2’,3’-Dideoxycytidine: Lacks both the azido and fluorine groups.
3’-Fluoro-2’,3’-dideoxycytidine: Lacks the azido group at the 3’ position.
Uniqueness: 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine is unique due to the presence of both the azido and fluorine groups. These modifications enhance its stability and biological activity compared to other nucleoside analogs. The azido group contributes to its antiviral properties, while the fluorine atom increases its resistance to enzymatic degradation, making it a more potent and durable antiviral agent.
Properties
CAS No. |
127841-05-8 |
---|---|
Molecular Formula |
C9H11FN6O3 |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O3/c10-6-7(14-15-12)4(3-17)19-8(6)16-2-1-5(11)13-9(16)18/h1-2,4,6-8,17H,3H2,(H2,11,13,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
FRXFYPCBDVKWIX-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.